2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene
Description
Chemical Identity and Structure 2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene (CAS: 952727-75-2) is an aromatic compound with the molecular formula C₁₅H₁₁ClFNO₂S and a molecular weight of 323.77 g/mol . Its structure features a benzene ring substituted with chlorine (at position 2), fluorine (at position 4), and a functional group combining an isocyano moiety and a toluenesulfonyl (tosyl) group at position 1. The tosyl group enhances stability and influences solubility, while the isocyano group contributes to reactivity in organometallic or coupling reactions .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(17)9-14(13)16/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMNPADFLJKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695953 | |
| Record name | 2-Chloro-4-fluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952727-75-2 | |
| Record name | 2-Chloro-4-fluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene, also known by its CAS number 952727-75-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, applications in pharmaceuticals, and relevant research findings.
- Molecular Formula : C₁₅H₁₁ClFNO₂S
- Molecular Weight : 323.77 g/mol
- Structure : The compound features a chloro and fluoro substituent on a benzene ring, along with an isocyano group attached to a toluene sulfonyl moiety.
Antimicrobial Properties
Recent studies have indicated that derivatives of isocyanobenzene compounds exhibit antimicrobial activity. For instance, the Minimum Inhibitory Concentration (MIC) of various isocyanides was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds within this class could effectively inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| I1 | >50 | >50 |
| I2 | >50 | >50 |
| I3 | >50 | >50 |
| I4 | >50 | >50 |
Anticancer Activity
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents. Research has shown that modifications to the isocyano group can enhance the cytotoxicity of related compounds against cancer cell lines. This is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair .
Synthesis and Biological Evaluation
A study published in MDPI highlighted the synthesis of several isocyanobenzene derivatives and their biological evaluation. The derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range. This suggests that further exploration of this compound could lead to promising anticancer drugs .
Environmental Applications
In addition to its pharmaceutical potential, this compound has been investigated for use in developing environmentally friendly pesticides. Research indicates that it can be utilized to create agrochemicals that minimize environmental impact while maintaining efficacy against pests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of aromatic sulfonyl isocyanides. Key analogues include:
*Estimated based on molecular formula.
Impact of Substituents :
- Fluorine vs.
- Chlorine Position: Chlorine at position 2 (ortho to the isocyano-tosyl group) may sterically hinder reactions compared to para-substituted analogues.
Research Implications and Gaps
- Reactivity Studies: The isocyano-tosyl group’s role in click chemistry or cross-coupling reactions remains underexplored. Comparisons with non-fluorinated analogues could clarify fluorine’s electronic effects .
- Toxicity Profiles : The compound’s multiple hazard statements (e.g., H301, H311) highlight the need for comparative toxicological studies with safer derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
